

Application of Paroxetine-d6-1 in pharmacokinetic studies of paroxetine

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Compound of Interest		
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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other related psychiatric conditions.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring patient safety. Paroxetine exhibits non-linear pharmacokinetics, primarily due to the saturation of its primary metabolizing enzyme, cytochrome P450 2D6 (CYP2D6).[2] This variability necessitates precise and reliable bioanalytical methods for its quantification in biological matrices.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Paroxetine-d6, a deuterated analog of paroxetine, serves as an ideal internal standard for pharmacokinetic studies. Its physicochemical properties are nearly identical to paroxetine, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for matrix effects and variability in the analytical



process.[3] This document provides detailed application notes and protocols for the use of Paroxetine-d6 in pharmacokinetic studies of paroxetine.

Data Presentation

The following tables summarize key pharmacokinetic parameters of paroxetine from studies in various populations. These studies utilized robust bioanalytical methods, often employing Paroxetine-d6 as an internal standard, to ensure data accuracy and precision.

Table 1: Steady-State Pharmacokinetic Parameters of Paroxetine in Adults

Parameter	Value (Mean ± SD)	Conditions
Cmax (ng/mL)	61.7 (CV 45%)	30 mg tablets daily for 30 days
Tmax (hr)	5.2 (CV 10%)	30 mg tablets daily for 30 days
Cmin (ng/mL)	30.7 (CV 67%)	30 mg tablets daily for 30 days
T1/2 (hr)	21.0 (CV 32%)	30 mg tablets daily for 30 days
Data sourced from FDA clinical pharmacology review.[4]		

Table 2: Steady-State Pharmacokinetic Parameters of Paroxetine in Pediatric Populations (Children vs. Adolescents)



study.[4]

Dose	Parameter	Children (Mean ± SD)	Adolescents (Mean ± SD)
10 mg	Cmax (ng/mL)	18.2 ± 17.5	12.0 ± 12.3
AUC(0-24) (ng·h/mL)	265.6 ± 289.0	189.4 ± 210.0	
CL/F (L/h)	203.2 ± 520.1	273.3 ± 711.2	
20 mg	Cmax (ng/mL)	58.6 ± 31.8	42.7 ± 25.8
AUC(0-24) (ng·h/mL)	899.0 ± 552.0	732.9 ± 535.0	
CL/F (L/h)	29.8 ± 14.8	44.4 ± 46.2	
30 mg	Cmax (ng/mL)	125.9 ± 70.3	94.0 ± 49.3
AUC(0-24) (ng·h/mL)	2027.5 ± 1221.0	1631.4 ± 1032.0	
CL/F (L/h)	21.2 ± 12.9	24.8 ± 16.7	_
Data calculated by the FDA from a pediatric			_

Table 3: Pharmacokinetic Parameters of Paroxetine (20 mg) with and without Co-administration of SPN-812

Parameter	Paroxetine Alone (Mean ± SD)	Paroxetine + SPN-812 (Mean ± SD)
Cmax,ss (ng/mL)	39.0 ± 19.0	-
Cmin,ss (ng/mL)	22.3 ± 13.4	-
Tmax,ss (hr)	6.00 (median)	-
AUCtau (ng·h/mL)	709.0 ± 377.0	-
This study utilized Paroxetine- d6 as the internal standard for the bioanalysis of paroxetine. [5]		



Experimental Protocols Clinical Pharmacokinetic Study Protocol (Example)

This protocol outlines a typical design for a pharmacokinetic study of orally administered paroxetine.

- 1.1. Study Design: An open-label, single- or multiple-dose study in healthy volunteers or a specific patient population (e.g., pediatric, geriatric, or patients with renal/hepatic impairment). A crossover design may be used for bioequivalence studies.[6]
- 1.2. Subject Recruitment: Subjects are selected based on inclusion/exclusion criteria, including age, sex, and health status. For studies investigating the influence of pharmacogenetics, subjects may be genotyped for CYP2D6.[7]
- 1.3. Dosing and Administration: Paroxetine is administered orally at a specified dose (e.g., 20 mg tablet) with a standardized volume of water after an overnight fast.[6]
- 1.4. Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points. For a single-dose study, sampling might occur pre-dose and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[8] For steady-state studies, sampling is conducted after multiple doses to ensure the drug has reached a stable concentration.[4]
- 1.5. Sample Processing: Blood samples are centrifuged to separate plasma. The plasma is then transferred to labeled cryovials and stored at -20°C or -80°C until analysis.[3]
- 1.6. Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).

Bioanalytical Protocol: Quantification of Paroxetine in Human Plasma using LC-MS/MS with Paroxetine-d6

This protocol describes a validated method for the determination of paroxetine in human plasma.



2.1. Materials and Reagents:

- · Paroxetine reference standard
- Paroxetine-d6 (internal standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (drug-free)
- Extraction solvent (e.g., a mixture of cyclohexane and ethyl acetate)[5]
- 2.2. Preparation of Stock and Working Solutions:
- Prepare stock solutions of paroxetine and Paroxetine-d6 in methanol.
- Prepare working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).
- Prepare calibration standards and quality control (QC) samples by spiking drug-free human plasma with known concentrations of paroxetine.
- 2.3. Sample Preparation (Liquid-Liquid Extraction):
- To 200 μL of plasma sample (calibration standard, QC, or study sample), add a fixed amount of Paroxetine-d6 working solution.[5]
- Add a basifying agent (e.g., 1.0 M ammonium hydroxide).[5]
- Add the extraction solvent (e.g., 1 mL of cyclohexane/ethyl acetate, 1:4 v/v).[5]
- Vortex the mixture for 2 minutes and then centrifuge.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[5]
- Reconstitute the dried residue in the mobile phase.[5]

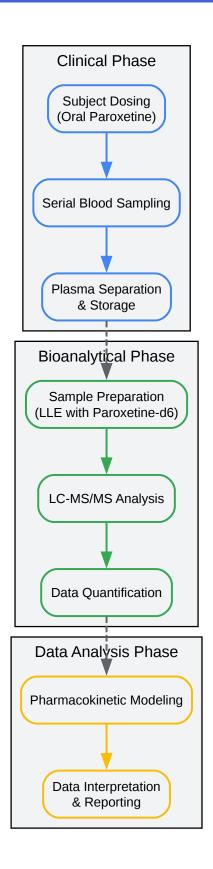


2.4. LC-MS/MS Conditions:

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Analytical Column: A C18 reversed-phase column.
- Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for paroxetine and Paroxetine-d6. For example, m/z 330.0 → 192.0 for paroxetine.[1]
- 2.5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]

Visualizations

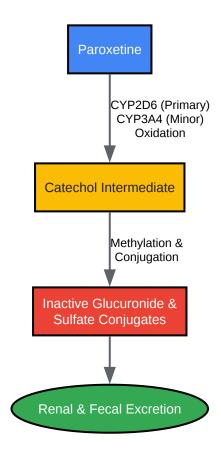




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Caption: Experimental workflow for a paroxetine pharmacokinetic study.





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Caption: Simplified metabolic pathway of paroxetine.

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